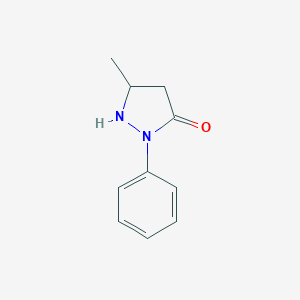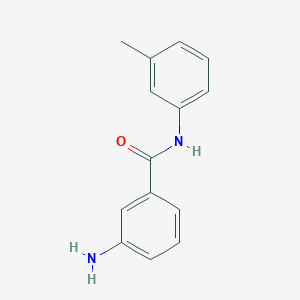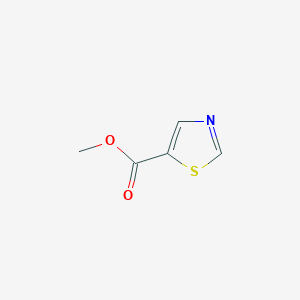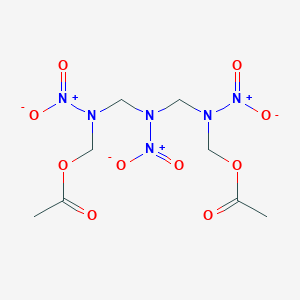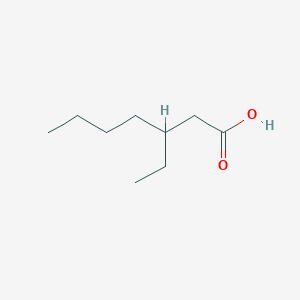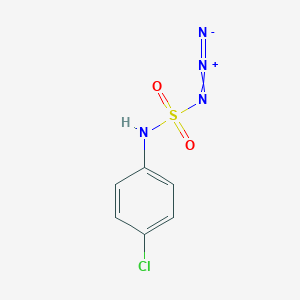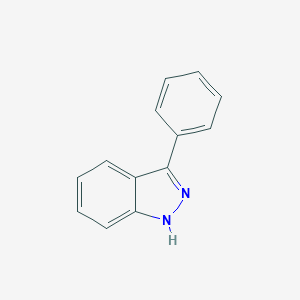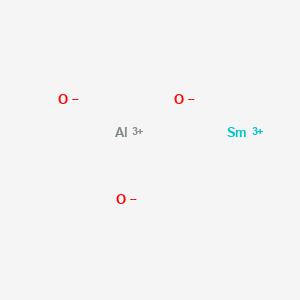
Aluminium samarium trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium samarium trioxide is a rare earth metal oxide that has gained attention in scientific research due to its unique properties. This compound has potential applications in various fields, including catalysis, electronics, and biomedicine.
Aplicaciones Científicas De Investigación
Aluminium samarium trioxide has been extensively studied for its potential applications in various scientific fields. In catalysis, this compound has been shown to exhibit high catalytic activity in the oxidation of alcohols and olefins. In electronics, aluminium samarium trioxide has been used as a dielectric material in thin-film transistors. In biomedicine, this compound has shown potential as a contrast agent for magnetic resonance imaging (MRI) due to its high magnetic susceptibility.
Mecanismo De Acción
The mechanism of action of aluminium samarium trioxide is not fully understood. However, it is believed that the unique properties of this compound, such as its high surface area and catalytic activity, play a crucial role in its biological and chemical interactions.
Efectos Bioquímicos Y Fisiológicos
Aluminium samarium trioxide has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. In addition, this compound has been shown to exhibit antioxidant properties, which may have potential therapeutic benefits for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of aluminium samarium trioxide is its high stability and durability, which makes it suitable for use in various lab experiments. However, the high cost and limited availability of this compound may limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on aluminium samarium trioxide. One area of interest is the development of new synthesis methods that can produce this compound at a lower cost and with improved purity. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and imaging. Finally, further studies are needed to fully understand the mechanism of action and biological effects of aluminium samarium trioxide.
Métodos De Síntesis
Aluminium samarium trioxide can be synthesized through various methods, including solid-state reactions, co-precipitation, and sol-gel processes. The most commonly used method is the solid-state reaction, which involves mixing aluminium and samarium oxides in a high-temperature furnace. This method produces a highly crystalline product with a well-defined structure.
Propiedades
Número CAS |
12003-84-8 |
|---|---|
Nombre del producto |
Aluminium samarium trioxide |
Fórmula molecular |
AlO3Sm |
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
aluminum;oxygen(2-);samarium(3+) |
InChI |
InChI=1S/Al.3O.Sm/q+3;3*-2;+3 |
Clave InChI |
DDUQUDHFIZQTCS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Sm+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[Al+3].[Sm+3] |
Otros números CAS |
12003-84-8 |
Sinónimos |
aluminium samarium trioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




